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Compound of Interest

Compound Name: N-ethylsulfamide

CAS No.: 147962-42-3

Cat. No.: B106484

Get Quote

Executive Summary
N-Ethylsulfamide (CAS: 13965-69-0) is a mono-alkylated sulfamide derivative serving as a

critical pharmacophore in medicinal chemistry. Structurally, it represents a bioisostere of N-

ethylurea, where the planar carbonyl group (

) is replaced by the tetrahedral sulfonyl group (

).

This substitution alters the bond geometry from trigonal planar (

) to tetrahedral (~

), introducing a "kink" in the molecular backbone that can probe unique binding pockets.
Furthermore, the sulfamide moiety acts as a transition-state mimic for protease inhibitors and
serves as a zinc-binding group (ZBG) in the design of carbonic anhydrase (CA) inhibitors.

Chemical Identity & Fundamental Constants
The following data constitutes the core identity matrix for N-Ethylsulfamide.
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Property Value / Description

IUPAC Name N-Ethylsulfamide

CAS Registry Number 13965-69-0

Molecular Formula

Molecular Weight 124.16 g/mol

SMILES CCNS(N)(=O)=O

Physical State Crystalline Solid (typically off-white)

Bioisosteric Class Urea Bioisostere; Transition State Mimic

Physicochemical Properties Matrix
Acid-Base Chemistry (pKa)
Unlike sulfonamides (

, pKa ~10), sulfamides possess two nitrogen atoms flanking the sulfur center.

Acidity: N-Ethylsulfamide is a weak acid. The protons on the unsubstituted nitrogen (

) and the substituted nitrogen (

) are exchangeable.

Predicted pKa: ~10.5 – 11.0.

Mechanistic Insight: The electron-withdrawing sulfonyl group stabilizes the conjugate base

(anion) via resonance delocalization. However, the presence of the electron-donating ethyl

group on the adjacent nitrogen slightly destabilizes the anion compared to the parent

sulfamide (

), marginally reducing acidity.

Physiological State: At physiological pH (7.4), the molecule exists almost exclusively in its

neutral form, ensuring passive membrane permeability is not hindered by ionization.
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Lipophilicity (LogP) & Solubility
LogP (Predicted): -0.5 to -0.1 (Hydrophilic).

Solubility:

Water: High. The molecule acts as a potent Hydrogen Bond Donor (HBD) and Acceptor

(HBA).

Organic Solvents: Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile) and polar

protic solvents (Methanol, Ethanol). Poor solubility in non-polar alkanes (Hexane).

Implication: As a fragment, it lowers the overall LogP of drug candidates, often used to

counteract the lipophilicity of greasy aromatic scaffolds.

Hydrogen Bonding Potential
H-Bond Donors (HBD): 3 (Two on

, one on

).

H-Bond Acceptors (HBA): 2 (Sulfonyl oxygens).

Structural Role: The tetrahedral geometry allows the sulfonyl oxygens to accept hydrogen

bonds in a distinct spatial arrangement compared to the planar urea oxygen, often capturing

unique water-bridged interactions in enzyme active sites.

Synthetic Protocol: Transamination Route
The most robust and "green" synthesis of N-ethylsulfamide avoids the use of corrosive

sulfuryl chloride (

) by utilizing the Transamination of Sulfamide. This method relies on the nucleophilic attack of
ethylamine on the sulfur center of sulfamide, displacing ammonia.

Experimental Workflow
Reagents:
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Sulfamide (

) [Starting Material]

Ethylamine (70% aq. solution or hydrochloride salt)

Solvent: Water or Dioxane

Base (if using amine salt):

or

Step-by-Step Methodology:

Preparation: Dissolve Sulfamide (1.0 eq) in water.

Addition: Add Ethylamine (1.2 eq) slowly to the solution.

Note: If using Ethylamine HCl, pre-neutralize with equimolar NaOH to release the free

amine.

Reflux: Heat the reaction mixture to reflux (approx. 100°C) for 12–24 hours.

Mechanism:[1][2] The reaction is an equilibrium driven forward by the expulsion of

Ammonia (

) gas. An open system (condenser with gas outlet) is necessary to allow

to escape.

Monitoring: Monitor by TLC (stain with ninhydrin) or LC-MS for the disappearance of

sulfamide (MW 96) and appearance of product (MW 124).

Work-up:

Concentrate the reaction mixture under reduced pressure to remove water and excess

ethylamine.

The residue is typically a solid or viscous oil.
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Purification: Recrystallize from Ethanol/Ether or purify via flash column chromatography

(Eluent: DCM/MeOH gradient) if secondary transamination products (N,N'-diethylsulfamide)

are present.

Visualization: Synthesis Logic & Bioisosterism

Bioisosteric Relationship

Sulfamide
(H2N-SO2-NH2)

Tetrahedral
Intermediate

Nucleophilic Attack

Ethylamine
(Et-NH2)

N-Ethylsulfamide
(Et-NH-SO2-NH2)Elimination

NH3 (Gas)
[Byproduct]

Expulsion drives eq.

N-Ethylurea
(Planar C=O)

N-Ethylsulfamide
(Tetrahedral SO2)

Transition State
Mimicry

Click to download full resolution via product page

Figure 1: Reaction pathway for the synthesis of N-ethylsulfamide via transamination and its

bioisosteric relationship to ethylurea.

Stability & Reactivity Profile
Hydrolytic Stability
One of the defining features of sulfamides, compared to sulfamates (

), is their superior stability.

Acidic Conditions: N-Ethylsulfamide is highly resistant to acid-catalyzed hydrolysis at room

temperature. It requires harsh conditions (conc. HCl, reflux > 100°C) to cleave the

bond.

Basic Conditions: Stable under mild to moderate basic conditions.
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Implication: This stability allows N-ethylsulfamide moieties to survive diverse synthetic

transformations (e.g., amide couplings, Pd-catalyzed cross-couplings) during late-stage drug

functionalization.

Chemical Reactivity
Alkylation: The primary amine nitrogen (

) is the most nucleophilic site and can be selectively alkylated or acylated to form N-acyl
sulfamides (acidic bioisosteres of carboxylic acids).

Metal Coordination: The sulfonamide nitrogen can deprotonate to coordinate metal ions,

particularly Zinc (

), making it a valuable motif in metalloenzyme inhibitors.

Medicinal Chemistry Applications
Carbonic Anhydrase (CA) Inhibition
N-Ethylsulfamide derivatives are classic "zinc-binding groups" (ZBGs). The terminal

coordinates to the

ion in the active site of Carbonic Anhydrase enzymes. The ethyl tail provides steric bulk that
can induce selectivity for specific CA isoforms (e.g., CA II vs. CA IX).

Protease Inhibition
As a transition-state mimic, the tetrahedral sulfamide group mimics the tetrahedral intermediate

formed during peptide bond hydrolysis. This allows N-ethylsulfamide derivatives to act as

inhibitors for serine proteases and HIV proteases.

Bioisosteric Replacement Strategy
When replacing a urea linkage with a sulfamide:

Solubility: Usually increases due to higher polarity.
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Metabolic Stability: Often improves, as sulfamides are less prone to amidase cleavage than

ureas.

Geometry: The switch from planar to tetrahedral can "twist" the molecule to fit deeper, more

spherical hydrophobic pockets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

2. US20030236437A1 - Process to prepare sulfonamides - Google Patents
[patents.google.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b106484/docs?utm_src=pdf-body#technical-guide-physicochemical-profile-synthetic-utility-of-n-ethylsulfamide
https://pubchem.ncbi.nlm.nih.gov/compound/13965-69-0
https://pubs.acs.org/journal/jmcmar
https://pubmed.ncbi.nlm.nih.gov/
https://pubs.rsc.org/
https://www.benchchem.com/product/b106484?utm_src=pdf-custom-synthesis#bc-rfq
https://patentimages.storage.googleapis.com/3b/be/f6/3dcd4d84a1b8f4/US2675378.pdf
https://patents.google.com/patent/US20030236437A1/en
https://patents.google.com/patent/US20030236437A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b106484?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Technical Guide: Physicochemical Profile & Synthetic
Utility of N-Ethylsulfamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b106484/docs#technical-guide-physicochemical-
profile-synthetic-utility-of-n-ethylsulfamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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